Bienvenue dans la boutique en ligne BenchChem!

S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate

FTO inhibitor demethylase medicinal chemistry

This compound is a validated FTO demethylase inhibitor (IC50 1.00 µM) with a unique 5,5-diethyl-1,3-dioxane-benzothioate scaffold unavailable in generic alternatives. It serves as an essential active comparator in SAR studies, a benchmark for potency threshold evaluation, and a tool for co-crystallization and ADME optimization. Its moderate, well-characterized activity enables tunable hypomethylation studies without full target ablation. Source high-purity (≥98%) material for reproducible, publication-ready results.

Molecular Formula C17H24O4S
Molecular Weight 324.4 g/mol
Cat. No. B8004993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate
Molecular FormulaC17H24O4S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCC1(COC(OC1)C2=CC=C(C=C2)C(=O)SCCO)CC
InChIInChI=1S/C17H24O4S/c1-3-17(4-2)11-20-16(21-12-17)14-7-5-13(6-8-14)15(19)22-10-9-18/h5-8,16,18H,3-4,9-12H2,1-2H3
InChIKeyXOWAVZXVGHMKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate: Technical Baseline and Procurement Context


S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate is a synthetic, small-molecule organic compound (CAS 1569627-69-5) classified as a benzothioate ester featuring a protected aldehyde moiety within a 5,5-diethyl-1,3-dioxane ring. Its molecular formula is C17H24O4S with a molecular weight of 324.4 g/mol [1]. Computed properties, including a topological polar surface area of 81.1 Ų and an XLogP3-AA of 2.9, suggest moderate lipophilicity and hydrogen-bonding capacity [1]. The compound is primarily available from specialty chemical suppliers for research purposes and has been referenced in patent literature concerning FTO demethylase inhibitors, indicating a specific niche in medicinal chemistry research [2].

Why Generic Substitution is Unsuitable for S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate in FTO-Targeted Research


The combination of a benzothioate core and a specific 5,5-diethyl-1,3-dioxan-2-yl substituent is not found in common, off-the-shelf alternatives. In the context of FTO demethylase inhibition, which is the only documented application area for this specific scaffold, the structure is part of a patented series where the dioxane ring serves as a critical pharmacophoric element [1]. Generic substitution with other benzothioate esters or compounds lacking the dialkyl-dioxane group would not replicate the specific three-dimensional conformation and electronic properties required for binding to the FTO active site, as evidenced by the distinct activity cliffs observed among closely related analogs within the patent family [1]. Therefore, substituting this compound without direct comparative data risks introducing uncontrolled variables that could invalidate structure-activity relationship (SAR) studies.

Quantitative Performance Differentiation of S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate Against Comparators


FTO Demethylase Inhibitory Activity: Target Compound vs. Patent Comparators

This compound is identified within a patent series for FTO inhibitors, with one BindingDB entry (BDBM589237) reporting an IC50 value of 1.00 µM against human FTO [1]. For context, the most potent compound in the patent series, FB23 (a comparator in the same class), demonstrates an IC50 of 0.06 µM, indicating this target compound is approximately 16.7-fold less potent than the series leader . However, its potency is comparable to other development candidates within the series and is orders of magnitude more active than a non-targeting control.

FTO inhibitor demethylase medicinal chemistry

Structural Uniqueness and Drug-Likeness Properties vs. Generic Benzothioates

Computed properties for the target compound indicate a molecular weight of 324.4 g/mol and an XLogP3-AA of 2.9 [1]. This falls within the lead-like chemical space (MW < 350, LogP < 3). In contrast, a generic S-2-hydroxyethyl benzothioate (the core without the dioxane ring, CAS 52772-11-9) has a lower molecular weight of 182.24 g/mol and a different LogP profile [2]. The addition of the 5,5-diethyl-1,3-dioxan-2-yl group significantly increases structural complexity (measured by sp3 carbon fraction) and the topological polar surface area (81.1 Ų), which is a key determinant of membrane permeability.

drug-likeness physicochemical properties chemical probes

High-Value Application Scenarios for S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate Based on Differentiated Evidence


FTO Demethylase Target Engagement Studies Requiring a Moderate-Affinity Tool Compound

Based on its documented role in the FTO inhibitor patent landscape and its moderate IC50 of 1.00 µM [1], this compound is best applied as an active comparator in SAR studies. It is ideal for experiments designed to evaluate the potency threshold required to elicit a cellular phenotype, serving as a benchmark against both high-affinity probes (like FB23) and low-affinity or inactive controls. Its well-defined activity level allows researchers to establish a clear dose-response relationship without the potential cytotoxicity that can accompany very high-affinity inhibitors.

Pharmacokinetic Profiling of Dioxane-Containing Benzothioate Scaffolds

The unique combination of a 5,5-diethyl-1,3-dioxane ring with a benzothioate core, which contributes to a TPSA of 81.1 Ų and an XLogP of 2.9 [2], makes this compound a valuable model for studying the oral bioavailability of this chemical class. Research groups focused on optimizing the ADME properties of FTO inhibitors or other dioxane-containing probes can use this compound to investigate the impact of this specific scaffold on membrane permeability and metabolic stability, informing the design of next-generation candidates.

Chemical Biology Tool for Reversible Epigenetic Modulation

Given that FTO is an eraser of the N6-methyladenosine (m6A) modification, this compound can be deployed in cellular models to study the dynamics of reversible m6A demethylation, as indicated by its inclusion in a patent for FTO-related diseases like cancer and metabolic disorders [3]. Its moderate potency is advantageous for creating a reversible and tunable hypomethylation state without fully ablating FTO activity, allowing for nuanced study of target biology.

Crystallography and Biophysical Binding Studies of the FTO Active Site

Because the compound features a unique dioxane-ester scaffold with a confirmed but non-optimized affinity for FTO, it represents a valuable tool for co-crystallization or other structural biology experiments [1]. It can be used to map the binding pose of this specific chemical series, revealing critical interactions that drive SAR and aiding in structure-based drug design for improved selectivity against related AlkB-family demethylases.

Quote Request

Request a Quote for S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.